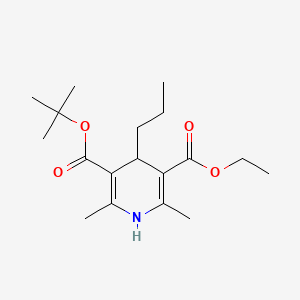

tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate

Description

tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine ring core substituted with two methyl groups (positions 2 and 6), a propyl group (position 4), and two ester moieties: a tert-butyl ester at position 3 and an ethyl ester at position 4. This compound shares structural similarities with calcium channel blockers like benidipine but lacks the 3-nitrophenyl group and benzylpiperidinyl ester substituents found in such pharmaceuticals . Its CAS registry number, molecular formula (C₁₉H₃₁NO₄), and molecular weight (337.46 g/mol) distinguish it from related compounds .

Properties

CAS No. |

94266-05-4 |

|---|---|

Molecular Formula |

C18H29NO4 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

5-O-tert-butyl 3-O-ethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H29NO4/c1-8-10-13-14(16(20)22-9-2)11(3)19-12(4)15(13)17(21)23-18(5,6)7/h13,19H,8-10H2,1-7H3 |

InChI Key |

FYIUEUSBPGCPDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate generally involves the following key stages:

- Construction of the 1,4-dihydropyridine ring via Hantzsch pyridine synthesis or related condensation methods.

- Introduction of alkyl substituents (methyl and propyl groups) at the 2, 4, and 6 positions.

- Selective esterification to form tert-butyl and ethyl esters at the 3 and 5 positions.

- Reduction and oxidation steps to control the dihydropyridine functionality.

These steps are typically carried out in sequence, with careful control of reaction conditions to favor the desired substitution pattern and ester groups.

Hantzsch Pyridine Synthesis

A widely used method for preparing substituted 1,4-dihydropyridines is the Hantzsch pyridine synthesis, which involves the condensation of:

- Two equivalents of an appropriate β-ketoester (e.g., tert-butyl acetoacetate),

- An aldehyde (e.g., propionaldehyde for the propyl substituent at position 4),

- Ammonium acetate or ammonium hydroxide as the nitrogen source.

This method allows for direct incorporation of ester groups and alkyl substituents in a single step, providing the 1,4-dihydropyridine ring with the desired substitution pattern.

Free Radical Substitution for Alkylation

For certain alkyl substituents on the pyridine ring, free radical substitution reactions have been employed. For example, 4-propyl substitution can be introduced by free radical alkylation using propionaldehyde in the presence of hydrogen peroxide and iron(II) sulfate as initiators.

Esterification and Selective Protection

The ester groups at positions 3 and 5 are introduced or modified by esterification reactions. The tert-butyl ester is favored due to its ease of hydrolysis under acidic conditions and stability during subsequent transformations. Ethyl esters are introduced via standard esterification protocols using ethanol or ethylating agents.

Reduction and Oxidation Steps

- Reduction of pyridine-2,6-dicarboxylate diesters to the dihydropyridine form is often achieved using sodium borohydride in methanol or ethanol, yielding high product purity and good yields.

- Mild oxidation conditions, such as those reported by Bai et al., are preferred over traditional oxidants like nitric acid to convert intermediate compounds to the desired dihydropyridine derivatives without over-oxidation.

Detailed Reaction Scheme and Data Table

Research Findings and Optimization Notes

- The use of tert-butyl esters is preferred over methyl or ethyl esters for the 3,5-dicarboxylate positions due to their selective hydrolysis and stability, facilitating purification and further transformations.

- Free radical substitution reactions provide a versatile method to introduce alkyl groups at the 4-position, with propionaldehyde commonly used for propyl substitution.

- Sodium borohydride reductions are efficient and high-yielding for converting pyridine diesters to dihydropyridines, critical for maintaining the desired oxidation state of the pyridine ring.

- Mild oxidation methods avoid harsh conditions that can degrade sensitive substituents or cause over-oxidation, improving overall yield and purity.

- The synthetic route is modular and allows for variation in ester groups and alkyl substituents, enabling tailored synthesis for specific research applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form dihydropyridine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate has been investigated for its potential as a pharmacological agent. Studies indicate that compounds with similar structures exhibit neuroprotective effects and can modulate neurotransmitter systems. This compound may serve as a lead structure for developing drugs targeting neurodegenerative diseases.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of dihydropyridine compounds for their ability to enhance cognitive function in animal models. The results indicated that modifications to the pyridine ring could improve bioactivity and selectivity towards specific receptors .

Agricultural Applications

The compound's efficacy as a pesticide or herbicide is under investigation due to its potential to inhibit certain biochemical pathways in plants and pests. Research has shown that related compounds can disrupt metabolic processes in target organisms.

Data Table: Efficacy of Related Compounds in Pest Control

Analytical Chemistry

This compound is utilized in chromatographic techniques for separating complex mixtures. Its stability and unique properties allow it to be effectively used as a standard or reference material in high-performance liquid chromatography (HPLC).

Case Study : A recent publication described the use of this compound as a reference standard in HPLC methods for analyzing pharmaceutical formulations. The study demonstrated its reliability for quantifying active ingredients with high precision .

Mechanism of Action

The mechanism of action of tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benidipine Impurities (Ben-bis and Ben-desbenzyl)

Benidipine-related impurities, such as Ben-bis (bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate) and Ben-desbenzyl (3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate), exhibit key differences:

- Substituents : Both impurities retain the 3-nitrophenyl group at position 4, enhancing their pharmacological relevance, whereas the target compound features a propyl group at this position .

- Ester Groups: Ben-bis incorporates benzylpiperidinyl esters, while Ben-desbenzyl has methyl and piperidinyl esters.

- Synthesis Pathways : Benidipine impurities arise from incomplete ester hydrolysis or side reactions during synthesis (e.g., using piperidin-3-ol or benzylpiperidine derivatives). The target compound’s synthesis likely involves analogous esterification steps but with tert-butyl and ethyl alcohol .

Diethyl 1,4-Dihydro-2,6-Dimethyl-4-Propylpyridine-3,5-Dicarboxylate (CAS 1156-64-5)

This compound (C₁₆H₂₅NO₄, MW 295.37 g/mol) shares the propyl group at position 4 with the target compound but uses diethyl esters instead of tert-butyl/ethyl esters. Key differences include:

- Physical Properties : The tert-butyl ethyl variant has a higher molecular weight (337.46 vs. 295.37 g/mol), which may influence solubility and crystallinity .

Dimethyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)pyridine-3,5-Dicarboxylate

A precursor to benidipine impurities, this compound features methyl esters and a 3-nitrophenyl group. Its synthesis via alkaline hydrolysis (e.g., KOH in water) highlights the lability of methyl esters under basic conditions—a property mitigated by tert-butyl esters in the target compound .

Data Table: Comparative Analysis of Key Compounds

| Compound | CAS No. | Molecular Formula | Position 4 Substituent | Ester Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| tert-Butyl ethyl variant (target compound) | - | C₁₉H₃₁NO₄ | Propyl | tert-Butyl, ethyl | 337.46 |

| Ben-bis impurity | - | C₃₆H₄₀N₄O₈ | 3-Nitrophenyl | Benzylpiperidinyl (×2) | 656.73 |

| Ben-desbenzyl impurity | - | C₂₀H₂₅N₃O₆ | 3-Nitrophenyl | Methyl, piperidinyl | 403.43 |

| Diethyl variant (CAS 1156-64-5) | 1156-64-5 | C₁₆H₂₅NO₄ | Propyl | Ethyl (×2) | 295.37 |

| Dimethyl precursor | - | C₁₈H₂₀N₂O₆ | 3-Nitrophenyl | Methyl (×2) | 360.36 |

Key Research Findings

Steric Effects : The tert-butyl group in the target compound likely reduces enzymatic degradation compared to smaller esters (e.g., methyl or ethyl), as seen in the stability of benidipine’s benzylpiperidinyl esters .

Synthetic Byproducts : Alkaline hydrolysis of ester precursors (e.g., dimethyl esters) generates dicarboxylic acid impurities (e.g., Ben-1 acid), a concern mitigated by using tert-butyl esters resistant to hydrolysis .

Pharmacological Potential: While benidipine derivatives target calcium channels, the propyl and tert-butyl substituents in the target compound may redirect its bioactivity toward other therapeutic targets, warranting further study .

Q & A

What are the optimal synthetic routes for tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate, and how can reaction conditions be tailored to minimize impurities?

Level: Basic

Methodological Answer:

The compound can be synthesized via the Hantzsch dihydropyridine synthesis, which involves a one-pot cyclocondensation of an aldehyde (e.g., propionaldehyde), β-ketoester derivatives (tert-butyl acetoacetate and ethyl acetoacetate), and ammonium acetate. Key parameters include:

- Catalyst optimization : Use Lewis acids like Yb(OTf)₃ or CeCl₃ to enhance regioselectivity and reduce side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.

- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.

- Purification : Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound from impurities like Ethyl Methyl (E)-4-{2-[2-(tert-Butoxy-carbonyl)vinyl]phenyl}-1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylate (Imp. A) .

How can X-ray crystallography and SHELX software resolve structural ambiguities in dihydropyridine derivatives?

Level: Advanced

Methodological Answer:

X-ray crystallography is critical for confirming the 1,4-dihydropyridine ring conformation and substituent orientations. Steps include:

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure solution : Apply SHELXD for phase determination via intrinsic phasing, followed by SHELXL for refinement.

- Handling disorder : For flexible tert-butyl or propyl groups, use PART instructions in SHELXL to model split positions.

- Validation : Check for ADPs (anisotropic displacement parameters) and hydrogen bonding using PLATON. Cross-validate with CCDC reference structures of related dihydropyridines .

What analytical techniques distinguish positional isomers in dihydropyridine-based compounds?

Level: Intermediate

Methodological Answer:

Positional isomers (e.g., 3-nitrophenyl vs. 4-nitrophenyl substituents) require:

- NMR spectroscopy : 2D NOESY to identify spatial proximity between aromatic protons and ester groups. For example, tert-butyl protons may show NOE correlations with adjacent methyl groups.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., [M+H]⁺ at m/z 418.1740 for C₂₁H₂₆N₂O₇) .

- HPLC-DAD : Use a C18 column (ACN/water gradient) to resolve isomers based on retention time and UV-Vis profiles (λ = 240–260 nm for dihydropyridines) .

How does the tert-butyl group influence conformational dynamics and pharmacological activity?

Level: Advanced

Methodological Answer:

The tert-butyl group affects:

- Ring puckering : Use Cremer-Pople parameters (q₂, θ) calculated via DFT (B3LYP/6-31G*) to quantify non-planarity. The bulky tert-butyl induces a boat-like conformation, reducing Ca²⁺ channel binding affinity compared to smaller substituents (e.g., methyl).

- Lipophilicity : LogP values (via shake-flask method) increase by ~1.5 units compared to ethyl/methyl analogs, impacting membrane permeability.

- Metabolic stability : The tert-butyl group resists esterase hydrolysis, as shown in microsomal stability assays (t₁/₂ > 120 min vs. <30 min for ethyl esters) .

What strategies mitigate thermal decomposition risks during handling?

Level: Intermediate

Methodological Answer:

- Thermal analysis : Perform DSC (10°C/min, N₂ atmosphere) to identify exothermic decomposition events (e.g., onset at 130°C for diethyl analogs) .

- Storage : Keep under inert gas (Ar) at –20°C in amber vials to prevent oxidative degradation.

- Handling protocols : Use explosion-proof equipment during high-temperature reactions (e.g., reflux) and avoid contact with strong oxidizers .

How is impurity profiling conducted for dihydropyridine derivatives?

Level: Advanced

Methodological Answer:

- LC-MS/MS : Use a Waters Xevo G2-XS QTOF with HSS T3 column (2.1 × 100 mm, 1.8 µm). Gradient: 5–95% ACN in 15 min. Detect impurities like Bis(1-benzylpiperidin-4-yl) derivatives (m/z 610.3) .

- NMR spiking : Co-inject synthesized impurity standards (e.g., Imp. A, CAS 103890-81-9) to confirm retention times and spectral overlaps.

- Quantification : Apply qNMR with maleic acid as an internal standard for impurity levels >0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.